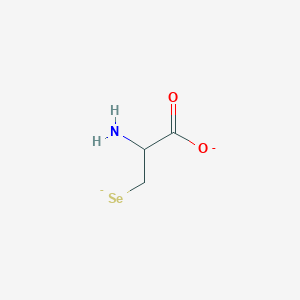

Selenocysteinate(2-)

Description

Properties

Molecular Formula |

C3H5NO2Se-2 |

|---|---|

Molecular Weight |

166.05 g/mol |

IUPAC Name |

2-amino-3-selenidopropanoate |

InChI |

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2 |

InChI Key |

ZKZBPNGNEQAJSX-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])N)[Se-] |

Canonical SMILES |

C(C(C(=O)[O-])N)[Se-] |

Origin of Product |

United States |

Biosynthesis Pathways and Enzymatic Mechanisms of Selenocysteine Formation

Biosynthesis in Prokaryotic Organisms: Characterization of Selenocysteine (B57510) Synthesis Pathways

In prokaryotic organisms like Escherichia coli, the biosynthesis of selenocysteine and its incorporation into proteins are governed by the products of the selA, selB, selC, and selD genes. nih.govoup.compnas.org The process begins with the selC gene product, a unique tRNA species designated as tRNA[Ser]Sec. nih.govmdpi.com This tRNA is first charged with L-serine by seryl-tRNA synthetase (SerS). nih.govoup.com

The resulting seryl-tRNA[Ser]Sec is then converted directly to selenocysteyl-tRNA[Ser]Sec by the enzyme selenocysteine synthase, which is encoded by the selA gene. mdpi.comoup.comoup.com This conversion is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent reaction. mdpi.comnih.gov The selenium donor for this reaction is selenophosphate, which is synthesized from selenide (B1212193) and ATP by selenophosphate synthetase, the product of the selD gene. oup.commdpi.comebi.ac.uk The final selenocysteyl-tRNA[Ser]Sec is then delivered to the ribosome by a specialized elongation factor, SelB, for incorporation into the growing polypeptide chain at a UGA codon. mdpi.comwikipedia.org

| Gene | Enzyme/Product | Function in Prokaryotic Selenocysteine Biosynthesis |

| selA | Selenocysteine Synthase (SelA) | Converts seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec. mdpi.comoup.com |

| selB | Elongation Factor SelB | Binds selenocysteyl-tRNA[Ser]Sec and delivers it to the ribosome. mdpi.comwikipedia.org |

| selC | tRNA[Ser]Sec | The specific tRNA for selenocysteine, initially charged with serine. nih.govmdpi.com |

| selD | Selenophosphate Synthetase (SPS) | Synthesizes the active selenium donor, selenophosphate. oup.commdpi.comebi.ac.uk |

Eukaryotic and Archaeal Selenocysteine Biosynthesis: Detailed Mechanisms

In contrast to the direct conversion seen in prokaryotes, the biosynthesis of selenocysteine in eukaryotes and archaea involves a two-step enzymatic process after the initial serylation of tRNA[Ser]Sec. mdpi.comfrontiersin.org This pathway requires two additional enzymes: O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) and O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS). mdpi.compnas.org

The first step in both prokaryotic and eukaryotic/archaeal pathways is the attachment of serine to tRNA[Ser]Sec. plos.orgaars.online This reaction is catalyzed by seryl-tRNA synthetase (SerS), the same enzyme that charges tRNA[Ser] with serine for canonical protein synthesis. aars.online However, the efficiency of aminoacylation of tRNA[Ser]Sec by SerS is notably lower than that for tRNA[Ser]. oup.com In humans, the efficiency is about 10% of that for the serine isoacceptor tRNAs. oup.com This initial step produces seryl-tRNA[Ser]Sec, the precursor for the subsequent modification steps. aars.onlinesinica.edu.tw

Following the serylation of tRNA[Ser]Sec, the seryl moiety is phosphorylated by the enzyme O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK). mdpi.comwikipedia.orgoup.com This ATP-dependent reaction converts seryl-tRNA[Ser]Sec into O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). nih.govnih.govrcsb.org PSTK is a key enzyme that distinguishes the eukaryotic and archaeal pathway from the prokaryotic one. mdpi.comoup.com It selectively phosphorylates seryl-tRNA[Ser]Sec, and structural studies have revealed that PSTK recognizes the unique structural features of tRNA[Ser]Sec, particularly its characteristic long D-arm, to ensure this specificity. nih.gov This phosphorylation step creates the necessary substrate for the final enzyme in the pathway. plos.orgnih.gov

The final step in the biosynthesis of selenocysteyl-tRNA[Ser]Sec in eukaryotes and archaea is catalyzed by selenocysteine synthase (SecS), also known as SepSecS. mdpi.compnas.org This pyridoxal phosphate (PLP)-dependent enzyme utilizes O-phosphoseryl-tRNA[Ser]Sec and selenophosphate as substrates. plos.orgnih.govnih.gov SecS catalyzes the replacement of the phosphoryl group of the phosphoserine residue with a selenol group from selenophosphate, yielding selenocysteyl-tRNA[Ser]Sec. plos.orgnih.gov Unlike its bacterial counterpart SelA, SecS cannot use seryl-tRNA[Ser]Sec as a substrate. plos.orgpnas.org The crystal structure of mouse SecS has been determined, revealing a homotetrameric structure with active sites built to accommodate the O-phospho-L-seryl-tRNA[Ser]Sec substrate. nih.gov

| Enzyme | Abbreviation | Function in Eukaryotic/Archaeal Biosynthesis |

| Seryl-tRNA Synthetase | SerS | Charges tRNA[Ser]Sec with serine to form seryl-tRNA[Ser]Sec. aars.online |

| O-phosphoseryl-tRNA[Ser]Sec Kinase | PSTK | Phosphorylates seryl-tRNA[Ser]Sec to form O-phosphoseryl-tRNA[Ser]Sec. mdpi.comwikipedia.orgoup.com |

| Selenocysteine Synthase | SecS / SepSecS | Converts O-phosphoseryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec using selenophosphate. mdpi.compnas.orgnih.gov |

O-Phosphoseryl-tRNA Kinase (PSTK) Activity in Phosphoserine Formation on tRNA

Generation of Active Selenium Donor: Selenophosphate Synthesis

The synthesis of selenocysteine in all domains of life requires an activated form of selenium, which is provided by the molecule monoselenophosphate. ebi.ac.uk This high-energy selenium donor is synthesized by the enzyme selenophosphate synthetase (SPS). ebi.ac.uksci-hub.st

Selenophosphate synthetase catalyzes the ATP-dependent synthesis of monoselenophosphate from selenide. ebi.ac.uksci-hub.st In prokaryotes, a single enzyme, encoded by the selD gene, performs this function. pnas.org

In higher eukaryotes, two paralogous isoforms of SPS exist, known as SPS1 and SPS2. oncotarget.comnih.gov While both are homologous to the bacterial SelD, they have distinct roles. SPS2 is itself a selenoprotein and is essential for the biosynthesis of all other selenoproteins. oncotarget.comresearchgate.net In vitro and in vivo studies have demonstrated that SPS2 is the isoform that catalyzes the synthesis of selenophosphate for selenocysteine formation. plos.orgnih.govresearchgate.net Knockdown of SPS2 in mammalian cells severely impairs selenoprotein synthesis. researchgate.net

In contrast, SPS1 is not a selenoprotein in mammals and does not appear to be directly involved in the de novo synthesis of selenophosphate for selenoprotein production. oncotarget.comresearchgate.net While its precise function is still under investigation, it is thought to play a role in selenium recycling and maintaining redox homeostasis. oncotarget.comnih.gov Systemic knockout of the Sps1 gene in mice is embryonically lethal, indicating its essentiality, but for functions likely separate from the primary selenocysteine biosynthesis pathway. nih.gov In some organisms like Arabidopsis thaliana, two functional SPS genes, At-SPS1 and At-SPS2, have been identified with distinct subcellular localizations, suggesting roles in different metabolic compartments. tandfonline.comtandfonline.comoup.com

| Isoform | Key Characteristics | Primary Function |

| SPS (prokaryotic SelD) | Single isoform in prokaryotes. | Synthesizes selenophosphate for selenocysteine synthesis. pnas.org |

| SPS1 (eukaryotic) | Not a selenoprotein in mammals. | Not directly involved in de novo selenoprotein synthesis; likely roles in selenium recycling and redox homeostasis. oncotarget.comnih.govresearchgate.net |

| SPS2 (eukaryotic) | Is a selenoprotein itself. | Essential for synthesizing selenophosphate for the de novo biosynthesis of all selenoproteins. plos.orgnih.govoncotarget.comresearchgate.net |

Role of Selenide as the Precursor for Selenophosphate

The biosynthesis of selenocysteinate, the functional form of selenocysteine, is contingent on the formation of an activated selenium donor, monoselenophosphate. The direct precursor for this critical step is selenide (HSe⁻), a reduced form of selenium. mdpi.com Selenide serves as the substrate for the enzyme selenophosphate synthetase (SPS), which catalyzes its reaction with adenosine (B11128) triphosphate (ATP) to generate selenophosphate. ub.edunih.gov

ATP + HSe⁻ → AMP + Pi + Selenophosphate ub.edu

In mammals, two homologs of the bacterial SelD enzyme exist, designated as SPS1 and SPS2. plos.org Experimental evidence has conclusively shown that SPS2 is the enzyme responsible for synthesizing selenophosphate from selenide for the de novo synthesis of selenocysteine. plos.orgnih.gov While SPS1 possesses ATP hydrolyzing activity, it does not synthesize selenophosphate and is not required for selenocysteine synthesis; its functions are thought to be more regulatory. ub.edunih.gov The catalytic mechanism of SPS2 involves a flexible N-terminal loop that often contains a key cysteine or, in many organisms, a selenocysteine residue itself, which is thought to be involved in binding the selenide substrate. mdpi.comub.edu

Interestingly, the enzyme sulfide (B99878) can act as an alternative substrate to selenide in the reaction catalyzed by SPS2, leading to the formation of thiophosphate. nih.govresearchgate.net This demonstrates the enzyme's specificity for the chalcogenide substrate, albeit with some promiscuity.

Table 1: Enzymatic Synthesis of Selenophosphate

| Enzyme/Component | Organism Class | Substrates | Products | Catalytic Residue | Function |

| SelD | Bacteria | Selenide, ATP | Selenophosphate, AMP, Pi | Cysteine or Selenocysteine | Synthesizes the active selenium donor. nih.govnih.gov |

| SPS2 | Eukaryotes/Archaea | Selenide, ATP | Selenophosphate, AMP, Pi | Selenocysteine | Synthesizes the active selenium donor for selenocysteine biosynthesis. ub.eduplos.orgnih.gov |

| SPS1 | Metazoa | ATP | AMP, Pi | Various (Thr, Arg, etc.) | Does not synthesize selenophosphate; has regulatory roles. ub.edunih.gov |

Uniqueness of Selenocysteine Biosynthesis on its tRNA

The biosynthetic pathway of selenocysteine is unique among all amino acids found in proteins because it occurs while the precursor amino acid is attached to its specific transfer RNA (tRNA). plos.orgnih.gov For the 20 canonical amino acids, synthesis is completed in the cytoplasm, and the free amino acid is then charged onto its cognate tRNA by an aminoacyl-tRNA synthetase. In stark contrast, selenocysteine is synthesized from a serine molecule that is already esterified to its tRNA, designated as tRNA[Ser]Sec or simply tRNASec. nih.govoup.comresearchgate.net This tRNA-dependent synthesis is a hallmark of the selenocysteine incorporation machinery across all three domains of life. plos.org

The process begins when seryl-tRNA synthetase (SerRS), the same enzyme that charges tRNASer for serine incorporation, recognizes and aminoacylates tRNASec with L-serine to form seryl-tRNASec. oup.com This initial step is remarkable, as SerRS must recognize the distinct structural features of tRNASec. Following this charging step, the seryl moiety attached to tRNASec serves as the carbon backbone for selenocysteine. plos.org

The subsequent conversion of the tRNA-bound serine to a selenocysteine residue proceeds differently in bacteria versus eukaryotes and archaea:

In bacteria , the enzyme selenocysteine synthase (SelA), a pyridoxal phosphate (PLP)-dependent enzyme, directly catalyzes the conversion of seryl-tRNASec to selenocysteyl-tRNASec using selenophosphate as the selenium donor. plos.orgoup.com

In eukaryotes and archaea , the process involves two enzymatic steps. First, O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) phosphorylates the seryl-tRNASec to form O-phosphoseryl-tRNASec (Sep-tRNASec). mdpi.comnih.govwikipedia.org Then, selenocysteine synthase (SepSecS) replaces the phosphoseryl group with selenium from selenophosphate to yield the final product, selenocysteyl-tRNASec. nih.govresearchgate.net

This entire synthetic process relies on the unique structural characteristics of tRNASec, which differentiate it from all other canonical tRNAs and prevent the resulting selenocysteyl-tRNASec from being used at standard serine codons. wikipedia.org These features are critical for its specific recognition by the enzymes of the selenocysteine pathway (like PSTK and SepSecS) and the specialized elongation factor SelB (or eEFSec in eukaryotes), but not by the standard elongation factor EF-Tu (or eEF1A). oup.comwikipedia.org

Table 2: Comparison of tRNASec and Canonical tRNAs

| Feature | Canonical tRNAs | tRNASec (Eukaryal/Archaeal) | tRNASec (Bacterial) | Significance for Selenocysteine Synthesis |

| Acceptor Stem Length | 7 base pairs | 9 base pairs | 8 base pairs | Key recognition element for SerRS, PSTK, and SepSecS/SelA. oup.com |

| T Stem Length | 5 base pairs | 4 base pairs | 5 base pairs | Contributes to the unique L-shaped structure. oup.com |

| Total Acceptor-T Stem Pairs | 12 base pairs | 13 base pairs | 13 base pairs | Creates a distinct, elongated acceptor-T helix. oup.com |

| D-Stem/Loop Structure | ~4 bp stem, ~8 nt loop | 6 bp stem, 4 nt loop | Variable, extended D-stem | Important for recognition by the specific selenocysteine machinery. oup.com |

| Interaction with Elongation Factors | Binds EF-Tu / eEF1A | Binds SelB / eEFSec | Binds SelB | Ensures delivery specifically to the UGA-selenocysteine codon. wikipedia.orgoup.com |

Genetic Encoding and Translational Insertion Machinery for Selenocysteine

Decoding of the UGA Codon as a Selenocysteine (B57510) Signal

The UGA codon, normally a signal to terminate protein synthesis, is repurposed to encode selenocysteine through a mechanism that prevents its recognition by release factors. ki.se This recoding is not random; it is dictated by specific contextual information within the messenger RNA (mRNA) of selenoproteins. wikilectures.eu The key determinant for this alternative decoding is the presence of a cis-acting RNA structure known as the Selenocysteine Insertion Sequence (SECIS) element. wikipedia.org In the absence of a functional SECIS element, the UGA codon is invariably read as a stop signal, leading to the termination of translation and the production of a truncated, non-functional protein. wikipedia.orgwikilectures.eu This elegant system ensures that selenocysteine is only incorporated into the designated selenoprotein transcripts.

Structural and Functional Analysis of Selenocysteine Insertion Sequence (SECIS) Elements

The SECIS element is a highly structured RNA motif, approximately 60 nucleotides in length, that forms a characteristic stem-loop or hairpin structure. wikipedia.orgcrg.eu Its location within the mRNA transcript differs between prokaryotes and eukaryotes. In bacteria, the SECIS element is typically found immediately downstream of the UGA codon it modifies. wikipedia.orgwikipedia.org In contrast, in archaea and eukaryotes, the SECIS element resides in the 3' untranslated region (3' UTR) of the mRNA and can direct the insertion of selenocysteine at multiple UGA codons within the same transcript. wikipedia.orgcrg.eu

The functionality of the SECIS element is critically dependent on its secondary structure and specific conserved nucleotide sequences. crg.eu Eukaryotic SECIS elements, for instance, are characterized by a small stem, a "kink-turn" core often containing an AUGA/GGGA motif, another stem, and a terminal loop. wikipedia.org A notable feature is the presence of non-canonical A-G base pairs, which are crucial for the proper function of the SECIS element. crg.eu These structural motifs serve as a binding platform for specific proteins that are essential for the incorporation of selenocysteine. ontosight.ai

Table 1: Key Features of SECIS Elements

| Feature | Description | Domain(s) |

|---|---|---|

| Location | Typically immediately following the UGA codon. | Bacteria |

| Located in the 3' untranslated region (UTR). | Eukaryotes, Archaea | |

| Structure | Stem-loop or hairpin structure. | All |

| Conserved Sequences | Includes a "kink-turn" core with AUGA/GGGA motifs in eukaryotes. | Eukaryotes |

| Function | Recruits specialized protein factors to recode the UGA codon for selenocysteine insertion. | All |

Mechanisms of Selenocysteine-Specific Elongation Factors (e.g., EFSec)

The delivery of the charged selenocysteine-tRNA (Sec-tRNASec) to the ribosome is carried out by a specialized elongation factor. In eukaryotes, this factor is known as eEFSec (eukaryotic elongation factor for selenocysteine), while in bacteria, its homolog is SelB. frontiersin.orgmdpi.com eEFSec is a GTP-binding protein that specifically recognizes and binds to Sec-tRNASec. nih.gov

Unlike canonical elongation factors that deliver aminoacyl-tRNAs to the ribosome independently, eEFSec's function is intricately linked to the SECIS element and its associated proteins. mdpi.com In eukaryotes, eEFSec does not directly bind to the SECIS element. mdpi.com Instead, it forms a complex with another protein, SBP2 (SECIS-binding protein 2), which is bound to the SECIS element. crg.eu This interaction is thought to activate eEFSec, possibly by inducing a conformational change that facilitates the binding and accommodation of Sec-tRNASec into the A-site of the ribosome. nih.gov The hydrolysis of GTP by eEFSec provides the energy for this process. nih.gov A unique feature of eEFSec is a C-terminal extension, referred to as Domain IV, which is essential for both tRNA and SBP2 binding and for regulating its GTPase activity. nih.gov

Role of SECIS-Binding Protein 2 (SBP2) in Directing Selenocysteine Incorporation

SECIS-binding protein 2 (SBP2) is a crucial trans-acting factor in eukaryotic selenoprotein synthesis. nih.govlife-science-alliance.org As its name suggests, SBP2 specifically recognizes and binds to the SECIS element in the 3' UTR of selenoprotein mRNAs. ontosight.aiplos.org This binding is a prerequisite for the recoding of the UGA codon. nih.govlife-science-alliance.org

The primary role of SBP2 is to act as a scaffold, recruiting the eEFSec/Sec-tRNASec complex to the ribosome that is translating the selenoprotein mRNA. crg.euembopress.org Once the ribosome encounters an in-frame UGA codon, SBP2, bound to the SECIS element, interacts with the ribosomal machinery. uniprot.org This interaction facilitates the delivery of the selenocysteinyl-tRNA(Sec) by eEFSec to the ribosomal A-site, thereby ensuring the insertion of selenocysteine into the nascent polypeptide chain. uniprot.org Studies have shown that SBP2 is essential for the incorporation of selenocysteine, and its absence leads to the termination of translation at the UGA codon. plos.org Interestingly, vertebrates also possess a paralog of SBP2 called SECIS-binding protein 2-like (Secisbp2l), which can support the synthesis of a select subset of selenoproteins, particularly when SBP2 activity is compromised. nih.govlife-science-alliance.org

Enzymatic Functions and Catalytic Advantages of Selenoproteins

Selenoproteins are a distinct class of proteins characterized by the presence of the 21st proteinogenic amino acid, selenocysteine (Sec). The selenium atom within this residue, which exists as the selenocysteinate (Sec²⁻) anion at physiological pH, imparts unique chemical properties that are fundamental to the catalytic superiority of these enzymes over their cysteine-containing counterparts. This enhanced reactivity is crucial for a variety of essential enzymatic functions.

Enzymatic Functions and Catalytic Advantages of Selenoproteins

Selenocysteine (B57510) as a Catalytically Essential Residue in Enzyme Active Sites

The catalytic efficiency of selenoproteins is directly attributable to the chemical characteristics of the selenocysteine residue located in their active sites. The selenol group (-SeH) of selenocysteine has a pKa of approximately 5.2 to 5.43, which is significantly lower than the pKa of around 8.3 for the thiol group (-SH) of cysteine. nih.govnih.gov This means that at a physiological pH of about 7.4, the selenol group is predominantly deprotonated, existing as the highly nucleophilic selenocysteinate anion (-Se⁻). nih.gov

This heightened nucleophilicity allows selenocysteinate to more effectively attack electrophilic substrates, a critical step in numerous enzymatic reactions. mdpi.com The selenocysteinate anion also functions as a superior leaving group compared to cysteine's thiolate anion, facilitating the breakdown of catalytic intermediates. mdpi.com

Furthermore, the selenium atom is more readily oxidized than sulfur, a key feature for enzymes involved in redox catalysis. frontiersin.org This allows the selenocysteinate residue to be easily oxidized and subsequently regenerated, leading to rapid catalytic turnover. The larger atomic radius and greater polarizability of selenium also contribute to its distinct reactivity. frontiersin.org

Mechanistic Investigations of Prominent Selenoenzymes

The catalytic benefits of selenocysteinate are well-documented in the reaction mechanisms of several key selenoenzymes.

Redox Catalysis by Glutathione (B108866) Peroxidases (GPxs)

Glutathione peroxidases (GPxs) are antioxidant enzymes that reduce hydrogen peroxide and organic hydroperoxides, utilizing glutathione (GSH) as a reductant. wikipedia.org Their active site contains a catalytically indispensable selenocysteine residue. jst.go.jp

The catalytic mechanism of GPx follows a "ping-pong" model. mdpi.com The selenocysteinate anion attacks the peroxide substrate (ROOH), leading to the oxidation of the selenol to a selenenic acid (-SeOH) and the reduction of the peroxide. wikipedia.orgfrontiersin.org This selenenic acid intermediate then reacts with a molecule of glutathione (GSH) to form a selenenyl sulfide (B99878) adduct (E-Se-SG). A second GSH molecule then regenerates the active selenocysteinate form of the enzyme and produces oxidized glutathione (GSSG). wikipedia.orgfrontiersin.org The low pKa and high reactivity of selenocysteinate are crucial for the initial step of peroxide reduction. frontiersin.org

Table 1: Catalytic Cycle Intermediates of Glutathione Peroxidase (GPx)

| Step | Enzyme State | Substrate(s) | Product(s) |

|---|---|---|---|

| 1 | E-Se⁻ (Selenocysteinate) | ROOH | E-SeOH (Selenenic acid), ROH |

| 2 | E-SeOH | GSH | E-Se-SG (Selenenyl sulfide), H₂O |

Thioredoxin Reductases (TrxRs): Reductive Capabilities

Thioredoxin reductases (TrxRs) are dimeric enzymes that facilitate the NADPH-dependent reduction of thioredoxin (Trx), playing a vital role in maintaining cellular redox balance. nih.gov Mammalian TrxRs feature a C-terminal active site with a selenocysteine residue that is critical for their catalytic function. pnas.org

The mechanism of TrxRs involves a series of electron transfers. Electrons are passed from NADPH to an FAD cofactor, then to an N-terminal disulfide bond, reducing it to two thiol groups. One of these thiols then reduces the C-terminal selenenyl sulfide, formed between the selenocysteine and a neighboring cysteine. The resultant highly reactive selenocysteinate anion then reduces the thioredoxin substrate. The unique redox properties of selenocysteine enable the efficient transfer of reducing power to thioredoxin. pnas.org

Methionine-R-Sulfoxide Reductases (MsrBs): Stereoselective Reduction

Methionine sulfoxide (B87167) reductases are enzymes that repair oxidative protein damage by reducing methionine sulfoxide back to methionine. The MsrB family specifically targets the R-epimer of methionine sulfoxide. Many MsrBs are selenoproteins, and their catalytic mechanism hinges on the reactivity of selenocysteinate. nih.govnih.gov

The catalytic cycle of MsrB involves the active site selenocysteinate attacking the sulfinyl sulfur of the methionine-R-sulfoxide substrate. mdpi.com This results in the formation of a selenenic acid intermediate and the release of methionine. The selenenic acid is then resolved by forming a disulfide bond with a nearby cysteine, which is subsequently reduced by the thioredoxin system to regenerate the active enzyme. nih.govportlandpress.com The superior nucleophilicity of selenocysteinate is essential for its efficient attack on the sulfoxide substrate. nih.gov

Formate (B1220265) Dehydrogenases (FDHs): Role in Carbon Metabolism

Certain formate dehydrogenases (FDHs), particularly in some bacteria and archaea, are selenoenzymes involved in carbon metabolism, catalyzing the oxidation of formate to carbon dioxide. plos.orgacs.org These enzymes often contain a molybdenum cofactor in addition to the selenocysteine residue. acs.organnualreviews.org

In the catalytic mechanism of these seleno-FDHs, the formate substrate is believed to bind to the molybdenum center. The nearby selenocysteine residue is thought to participate in transferring electrons from formate to the molybdenum cofactor. nih.gov While the precise role of selenocysteine can differ among FDHs, its redox characteristics are considered vital for efficient catalysis. nih.govpnas.org

Sulfite (B76179) Oxidases (SOs): Sulfur Metabolism and Molybdenum Coordination

While vertebrate sulfite oxidases are not typically selenoproteins, some bacterial versions have been identified that contain a selenocysteine residue coordinated to the molybdenum cofactor. nih.govacs.org Sulfite oxidases catalyze the oxidation of sulfite to sulfate (B86663), a key step in sulfur metabolism. nih.govacs.org

In these seleno-sulfite oxidases, the selenocysteine ligand is proposed to modulate the redox potential of the molybdenum center, thereby fine-tuning its catalytic activity. acs.orgresearchgate.net The specific advantages conferred by the selenium atom in this context are still under investigation, but it is thought to enhance the efficiency of electron transfer during sulfite oxidation. acs.orgresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Selenocysteinate(2-) |

| Selenocysteine |

| Cysteine |

| Glutathione (GSH) |

| Oxidized Glutathione (GSSG) |

| Hydrogen Peroxide |

| Thioredoxin (Trx) |

| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) |

| Flavin adenine dinucleotide (FAD) |

| Methionine-R-Sulfoxide |

| Methionine |

| Formate |

| Carbon Dioxide |

| Sulfite |

| Sulfate |

Comparative Enzymology: Distinct Catalytic Mechanisms of Selenocysteine- versus Cysteine-Containing Homologs

While many selenoproteins have functional counterparts where cysteine (Cys) replaces selenocysteine (Sec), the retention of the more complex selenocysteine incorporation machinery throughout evolution points to significant catalytic advantages. plos.orgnih.gov The distinct chemical properties of selenium versus sulfur necessitate different catalytic mechanisms and structural environments to optimize function. plos.org Although some Cys-containing orthologs can be as catalytically competent as selenoproteins, this is not always the case, and the reasons for choosing Sec over Cys are a subject of ongoing research. plos.orgnih.gov Studies on homologous enzymes, such as the mammalian methionine-R-sulfoxide reductases (MsrBs), where MsrB1 is a selenoprotein and MsrB2 and MsrB3 are Cys-containing enzymes, provide a valuable system for comparing these catalytic strategies. plos.orgnih.gov

The primary advantage of selenocysteine in the active sites of oxidoreductases stems from its inherent chemical properties, which make it a more potent catalyst than cysteine at physiological pH. nih.govnih.gov Selenium's position below sulfur in the periodic table gives it a larger atomic radius and superior nucleophilic character. nih.gov

This difference is starkly illustrated by the pKa of their respective side chains. The selenol group of selenocysteine has a pKa of approximately 5.2, while the thiol group of cysteine has a pKa of about 8.3. biorxiv.orgacs.orgunl.ptmdpi.com Consequently, in the cellular environment (pH ~7.4), the selenocysteine residue is predominantly in its deprotonated, highly reactive selenolate anion form, whereas cysteine is mostly in its less reactive protonated thiol form. nih.govbiorxiv.org This heightened nucleophilicity makes selenocysteine more efficient in reactions involving thiol/disulfide exchange and the reduction of peroxides. acs.orgmdpi.com

The catalytic superiority of selenoproteins is often dramatic. Many selenocysteine-containing enzymes are 100 to 1,000 times more active than their cysteine-mutated versions. nih.gov For instance, studies replacing the catalytic selenocysteine of Glutathione Peroxidase 4 (GPx4) with cysteine result in a significant reduction in protein activity. nih.gov Similarly, Sec-containing formate dehydrogenases exhibit much higher activity than their natural Cys-containing counterparts. nih.gov This enhanced activity is a key evolutionary driver for the use of selenium in specific biological functions. nih.gov

| Property | Selenocysteine | Cysteine | Citation |

| pKa of Side Chain | ~5.2 | ~8.3 | nih.govbiorxiv.orgacs.orgunl.pt |

| State at Physiological pH (~7.4) | Deprotonated (Selenolate) | Protonated (Thiol) | nih.govbiorxiv.org |

| Nucleophilicity | Higher | Lower | nih.govmdpi.com |

| Reactivity | Higher | Lower | nih.govki.se |

The simple substitution of cysteine with selenocysteine is not sufficient to confer maximal catalytic efficiency. The entire active site microenvironment of a selenoprotein is typically adapted to harness the unique properties of selenocysteine. plos.org Research indicates that selenocysteine- and cysteine-containing oxidoreductases require different sets of active-site features to optimize their respective catalytic efficiencies. plos.orgnih.gov

A clear example is seen in the comparative analysis of mammalian MsrB enzymes. The selenoprotein MsrB1 relies on a unique "resolving" cysteine residue that forms a transient selenenylsulfide bond, which is critical for its catalytic cycle and reduction by the physiological donor, thioredoxin. plos.org This resolving cysteine is not required for the activity of the Cys-containing MsrB2 and MsrB3 enzymes or even for a Cys mutant of MsrB1. plos.org Conversely, when selenocysteine was artificially introduced into MsrB3, its activity increased over 100-fold, but it could no longer be reduced by thioredoxin. plos.org The ability to be reduced by thioredoxin was only restored when the resolving cysteine from MsrB1 was also engineered into the structure. plos.org This demonstrates that the active site has co-evolved with the catalytic residue, incorporating specific structural features to support its mechanism. plos.org

In other enzymes, the active site architecture serves to modulate the reactivity of the catalytic residue. For instance, in some cysteine-dependent enzymes, the protein environment acts to lower the pKa of the cysteine's thiol group, making it more reactive at physiological pH. biorxiv.org Conversely, in the enzyme selenocysteine lyase, it is proposed that a nearby carboxylate anion from a D146 residue increases the pKa of a catalytic cysteine, thereby limiting its reactivity and ensuring specificity for its L-selenocysteine substrate over L-cysteine. biorxiv.org These examples underscore that the catalytic power of both selenocysteine and cysteine is intricately linked to specific structural adaptations within the enzyme's active site. plos.orgbiorxiv.org

Enhanced Reactivity and Kinetic Advantages Conferred by Selenocysteine

Application of Single-Molecule Force Spectroscopy in Enzyme Catalysis Studies

Single-molecule force spectroscopy (SMFS) has emerged as a powerful technique for investigating the catalytic properties of enzymes at an unprecedented level of detail. researchgate.netnih.gov This method, often utilizing an atomic force microscope (AFM), applies a controlled mechanical force to a single substrate molecule and measures the resulting changes in the enzymatic reaction. researchgate.netnih.govresearchgate.net By altering the conformational energy of the substrate-enzyme interactions, SMFS provides valuable information about the dynamics and energy landscapes of catalysis with sub-angstrom resolution, a feat unmatched by traditional biochemical assays. researchgate.netnih.gov

The principle of SMFS involves tethering a substrate molecule between a surface and the AFM tip. A pulling force, typically in the piconewton range, is then applied to the substrate. researchgate.net For an enzyme that acts on this substrate, the applied force can influence the reaction rate. By measuring how the rate changes as a function of force, researchers can map the energy landscape of the reaction and determine the distance to the transition state. researchgate.netresearchgate.net

To date, SMFS has been successfully applied to gain insight into the reduction of disulfide bonds by enzymes from the thioredoxin family, which are oxidoreductases that share mechanistic similarities with many selenoproteins. researchgate.netnih.gov In these experiments, a substrate containing a disulfide bond is mechanically stretched. researchgate.net The rate of disulfide bond reduction by an enzyme like thioredoxin can then be measured at various constant forces. researchgate.net Such studies provide a detailed view of the mechanochemical aspects of the catalytic cycle, revealing conformational changes and reaction steps that are otherwise hidden in bulk measurements. researchgate.netfrontiersin.org While direct comparative SMFS studies on selenoprotein versus cysteine homologs are an emerging area, the technique offers a promising avenue to dissect the precise mechanical and kinetic differences that underlie the catalytic advantages of selenocysteine-containing enzymes. frontiersin.orgnih.gov

Structural Biology and Conformational Dynamics of Selenocysteine Containing Proteins

Integration of Selenocysteine (B57510) Residues into Protein Tertiary and Quaternary Structures

Most selenoproteins contain a single selenocysteine residue, often located at the active site, which is critical for their enzymatic function. unl.edu The unique reactivity of Sec can drive the formation of specific crosslinks, such as diselenide bonds, which are more stable than the corresponding disulfide or selenosulfide bonds. nih.gov This property can be harnessed to guide the correct folding of proteins, particularly those rich in cysteine residues where the formation of incorrect disulfide isomers can be a significant problem. nih.gov

The integration of Sec is a cotranslational process, meaning it is incorporated into the growing polypeptide chain during protein synthesis. wikipedia.org This process is directed by a UGA codon, which typically signals for translation termination. A specific RNA structure known as the selenocysteine insertion sequence (SECIS) element, located in the 3' untranslated region of the mRNA, recodes the UGA codon to specify Sec insertion. wikipedia.orgnih.gov This complex mechanism ensures the precise placement of Sec within the protein's primary sequence, which is fundamental for its correct folding into the final tertiary and quaternary structure.

Influence of Selenocysteine on Protein Folding, Stability, and Subunit Interactions

The substitution of cysteine with selenocysteine can have a profound impact on protein folding pathways and the stability of the final protein structure. The lower reduction potential of selenocysteine compared to cysteine makes it more susceptible to oxidation, a property that can be advantageous in oxidative protein folding. wikipedia.orgmdpi.com The formation of diselenide bonds is a key factor in this process. These bonds are thermodynamically more stable than disulfide bonds, providing a strong driving force for the formation of specific crosslinks and accelerating the folding process. nih.govrsc.org

Studies on bovine pancreatic trypsin inhibitor (BPTI) have shown that replacing specific cysteines with selenocysteines can enhance folding rates and alter folding mechanisms by influencing the distribution and interconversion of folding intermediates. nih.gov The strategic placement of Sec can help bypass kinetically trapped intermediates that would otherwise slow down the folding process. researchgate.netnih.gov

Computational Modeling and Simulation of Selenoprotein Structures

Computational methods are invaluable tools for investigating the structural and dynamic properties of selenoproteins, providing insights that can be difficult to obtain through experimental techniques alone.

Molecular Dynamics Simulations for Conformational Flexibility Analysis

Similarly, MD simulations of Selenoprotein H (SELENOH) have demonstrated that the selenocysteine residue plays a crucial role in maintaining a functionally active conformation by stabilizing the structure through intramolecular hydrogen bonding and residue contacts. nih.govresearchgate.net These computational studies highlight the importance of Sec in dictating the dynamic behavior and, consequently, the biological function of these proteins.

Quantum Chemical Calculations of Selenocysteine Reactivity and Tautomerism

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of selenocysteine. These calculations can be used to determine properties such as the pKa of the selenol group, which is significantly lower than that of the thiol group in cysteine, explaining its higher nucleophilicity at physiological pH. wikipedia.orgrsc.org

Quantum chemical studies have also been employed to investigate the conformational effects on the 77Se NMR chemical shift of selenocysteine. researchgate.netacs.org These calculations revealed that the dihedral angle of the C-Se-Se-C bond in selenocystine (B224153) has a profound impact on the chemical shift, spanning a large range of values. researchgate.netacs.org This sensitivity makes 77Se NMR, in conjunction with quantum chemical calculations, a powerful tool for probing the local conformation around selenocysteine residues in proteins. Furthermore, these calculations can elucidate the mechanisms of reactions involving selenocysteine, such as its role in catalysis. researchgate.netrsc.org

Advanced Spectroscopic Characterization of Selenocysteine Environments within Proteins

A variety of advanced spectroscopic techniques are utilized to probe the unique environment of selenocysteine residues within proteins, providing valuable information about their structure and function.

X-ray Absorption Spectroscopy (XAS) for Metal-Selenocysteine Bonding Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful technique for characterizing the local atomic environment of a specific element, in this case, selenium. By analyzing the X-ray absorption near-edge structure (XANES) and the extended X-ray absorption fine structure (EXAFS), researchers can gain insights into the oxidation state of selenium and the nature of its bonding with neighboring atoms, including metals. cdnsciencepub.comresearchgate.net

XAS has been instrumental in studying the speciation of selenium in biological systems. nih.govnih.govacs.org For example, it has been used to identify the presence of Se-Se and Se-C bonds in tissues, providing direct evidence for the formation of diselenide bonds and the incorporation of selenium into organic molecules. nih.gov In studies of selenite (B80905) metabolism in cancer cells, XAS revealed the dynamic changes in selenium speciation over time, including the formation of selenodiglutathione (B1680944) and elemental selenium. nih.gov

Furthermore, XAS can be used to investigate the interaction of selenoproteins with metal ions. While direct Se-metal bonding in some biological contexts remains an area of active investigation, XAS provides the means to probe for such interactions with high sensitivity and specificity. nih.govacs.orgrsc.org The combination of XAS with other techniques, such as X-ray fluorescence imaging, allows for the spatial mapping of selenium and its correlation with other elements within cells and tissues. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic species, making it highly suitable for analyzing the redox states of selenocysteine residues, particularly when they are involved in single-electron transfer processes or coordinated to paramagnetic metal centers. weizmann.ac.il The method can detect and characterize transient radical species and provide detailed information about the electronic environment of the selenium atom. acs.org

In many selenium-containing enzymes, the active site includes a metal ion. uva.nlmdpi.com EPR studies on such enzymes, like the selenium-containing hydrogenases from Methanococcus voltae, have been used to investigate the active site's redox states. uva.nl By using enzymes enriched with the 77Se isotope (nuclear spin I = 1/2), researchers can observe hyperfine interactions between the unpaired electron of the metal center (e.g., Nickel) and the selenium nucleus. This interaction provides direct evidence that the selenocysteine residue is a ligand to the metal ion. unl.ptuva.nl For instance, in the reduced Ni,(I) state of 77Se-enriched F420-non-reducing hydrogenase, an anisotropic hyperfine interaction was detected, confirming the Ni-Se bond. uva.nl Conversely, the absence of this interaction in the oxidized state indicated a change in the electronic structure, where the electronic z-axis is perpendicular to the Ni-Se direction. uva.nl

EPR has also been instrumental in identifying selenium-based free radicals. The one-electron oxidation of selenocysteine can form a selenyl radical (RSe•), a key intermediate in some biochemical reactions. unl.ptacs.org The EPR spectrum of a selenyl radical is characterized by a highly anisotropic g-tensor, which is expected for a selenium free radical species due to significant spin-orbit coupling. acs.org Studies involving the X-ray irradiation of frozen L-selenocysteine solutions have successfully generated and characterized the selenyl radical, which was stable for hours at temperatures of 100 K and below. acs.org This provides a spectroscopic signature that can be used to detect this reactive intermediate in enzymatic systems.

Furthermore, EPR can be used to compare the electronic structures of native proteins and their selenocysteine-substituted variants. In a study of azurin (B1173135), where the native Cys112 was replaced with selenocysteine, EPR spectroscopy revealed marked changes in the parameters of the copper center. nih.gov The modified protein showed a significant increase in the parallel hyperfine coupling constant (A||) and a large increase in the rhombicity of the g-tensor, indicating a substantial alteration of the electronic environment around the copper ion due to the presence of the selenium ligand. nih.gov

Table 1: Selected EPR Parameters for Selenocysteine-Containing Species

| Sample | Paramagnetic Center | Key EPR Parameters | Reference |

| 77Se-enriched F420-reducing hydrogenase (reduced) | Mo(V) | gxyz = 2.05, 2.11, 2.29 | uva.nl |

| 77Se-enriched F420-reducing hydrogenase (as isolated) | Mo(V) | gxyz = 2.21, 2.15, 2.01 | uva.nl |

| Cys112SeCys Pseudomonas aeruginosa azurin (oxidized) | Cu(II) | Large increase in g-tensor rhombicity and a 2-fold increase in A | |

| Photochemically generated L-selenocysteine radical | Selenyl radical (Se•) | Highly anisotropic g-values; broad features. | acs.org |

| 77Se-enriched Formate (B1220265) Dehydrogenase (FDH) H from E. coli | Mo(V) | Strong, anisotropic 77Se hyperfine interaction: A1,2,3(77Se) = 13.2, 75, 240 MHz. | unl.pt |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution and for probing their conformational dynamics. website-files.combruker.com For selenoproteins, 77Se NMR spectroscopy offers a direct and highly sensitive probe into the local environment of the selenocysteine residue. pnas.orgresearchgate.net The 77Se nucleus has a spin of 1/2 and a very large chemical shift range (over 3000 ppm), which makes its resonance frequency extremely sensitive to subtle changes in molecular structure, oxidation state, and conformation. researchgate.netacs.orgresearchgate.net

A significant challenge in 77Se NMR is the low natural abundance of the 77Se isotope (7.6%). acs.orgpnas.org Therefore, studies typically require isotopic enrichment, which can be achieved through heterologous expression of selenoproteins in E. coli using specialized protocols. pnas.orgpnas.org Once enriched, 77Se NMR can provide critical insights. For example, it has been used to study the conformational preferences of redox-active motifs in selenoproteins, such as those where a selenocysteine is connected to a neighboring cysteine to form a selenenylsulfide bond in the oxidized state. pnas.orgpnas.org The 77Se NMR spectra of these oxidized motifs often show multiple resonances, indicating that the cyclic structures exist in several different conformations in solution. pnas.orgpnas.org

The chemical shift of the 77Se nucleus is a key parameter that reflects its chemical environment. researchgate.net Studies have documented significant differences in chemical shifts between the reduced (selenol) and oxidized (selenenylsulfide) forms of selenocysteine motifs. The resonances for the reduced proteins typically appear between -208.0 and -212.2 ppm. pnas.org More oxidized species, such as selenenic acids (Sec-SeOH), which are key intermediates in the catalytic cycles of enzymes like glutathione (B108866) peroxidase, have been identified by their distinct 77Se NMR signals at much higher chemical shifts, around 1082-1298 ppm. acs.org This sensitivity allows for the direct spectroscopic observation of catalytic intermediates. acs.org

Beyond probing the local environment, NMR spectroscopy is used to determine the complete solution structures of selenoproteins. The solution structure of mammalian selenoprotein W (SelW), a protein with a thioredoxin-like fold, was determined using high-resolution NMR. website-files.comnih.gov This study used a variant where the selenocysteine was replaced by cysteine to facilitate the analysis. website-files.comnih.gov The structure revealed that the CXXU motif (where U is selenocysteine) is located in an exposed loop, similar to the redox-active site in thioredoxin. nih.gov NMR was also used to demonstrate the specific interaction between SelW and 14-3-3 proteins, identifying mobile loops in SelW as the interacting surfaces, which suggests that these interactions may be regulated by the redox state of the selenocysteine residue. website-files.comnih.gov

Table 2: Representative 77Se NMR Chemical Shifts for Selenocysteine Species

| Species/Motif | Oxidation State | 77Se Chemical Shift (ppm) | Conditions/Notes | Reference |

| Reduced Selenocysteine Motifs (e.g., GCUG) | Selenol (-SeH) | -208.0 to -212.2 | In the presence of DTT reducing agent. | pnas.org |

| Oxidized Selenenylsulfide Motifs (e.g., GCUG) | Selenenylsulfide (-Se-S-) | 460 to 520 | Multiple resonances observed, indicating several coexisting ring conformations. | pnas.orgpnas.org |

| Selenocysteine Selenenic Acid (Sec-SeOH) | Selenenic Acid (-SeOH) | 1082 | Model peptide (Sec-Gly-Gly), stable at -30 °C. | acs.org |

| Selenocysteine Selenenic Acid (Sec-SeOH) | Selenenic Acid (-SeOH) | 1298 | Model compound with a protective molecular cradle, stable at -20 °C. | acs.org |

Metabolic Interconnections and Selenium Biogeochemical Cycling

Cross-talk Between Selenocysteine (B57510) Metabolism and Sulfur Amino Acid Pathways

The chemical similarity between sulfur and selenium underlies the significant metabolic interplay between their respective amino acid derivatives, cysteine and selenocysteine. In many organisms, particularly plants, the assimilation pathways for sulfate (B86663) (SO₄²⁻) and selenate (B1209512) (SeO₄²⁻), the primary inorganic forms of these elements available in the environment, are shared. mdpi.commdpi.com Selenate is taken up and reduced via the same enzymatic machinery as sulfate, leading to the synthesis of selenocysteine (Sec) and selenomethionine (B1662878) (SeMet). mdpi.com This process can result in the direct competition and substitution of sulfur-containing amino acids. mdpi.commdpi.com

The trans-sulfuration pathway is a key nexus for this crosstalk. In mammals, dietary selenomethionine is converted to selenocysteine, which is then catabolized to produce hydrogen selenide (B1212193) (H₂Se), the central intermediate for selenoprotein synthesis. frontiersin.org This pathway involves enzymes such as cystathionine (B15957) beta-synthase and cystathionine gamma-lyase. frontiersin.org Studies in yeast have shown that the toxicity of selenomethionine is mediated by its conversion to selenohomocysteine and subsequently selenocysteine through the trans-sulfuration pathway. nih.gov This highlights the intricate connection and potential for metabolic disruption when selenium levels are high, as the same enzymes process both sulfur and selenium compounds. nih.gov Furthermore, research in lettuce plants has demonstrated that the interaction between selenium and sulfur supply can synergistically affect the biosynthesis of primary metabolites, including amino acids, indicating a complex regulatory crosstalk. mdpi.commdpi.comnih.gov

Mechanisms of Cysteine/Selenocysteine Replacement in Proteins

The replacement of cysteine (Cys) with selenocysteine (Sec), and vice versa, can occur through distinct mechanisms. One primary mechanism is the non-specific incorporation of selenocysteine in place of cysteine. annualreviews.org This happens when free selenocysteine, not derived from the dedicated tRNA-based synthesis pathway, is mistakenly charged to the cysteine-tRNA (tRNA^Cys) and subsequently inserted into proteins at cysteine codons (UGU/UGC). annualreviews.org Such non-specific replacement can impair protein function because, while chemically similar, the distinct redox properties of selenium can alter protein stability, folding, and catalytic activity. mdpi.commdpi.com

Conversely, a highly specific mechanism exists for the replacement of selenocysteine with cysteine. This process co-opts the selenocysteine synthesis machinery. nih.gov In mammals, under conditions of low selenium availability, sulfide (B99878) can act as a substrate for selenophosphate synthetase 2 (SPS2), leading to the formation of thiophosphate. pnas.org This thiophosphate can then be used by selenocysteine synthase (SecS) to convert O-phosphoseryl-tRNA^[Ser]Sec into Cys-tRNA^[Ser]Sec. nih.govpnas.org This Cys-tRNA^[Ser]Sec is then recognized by the selenocysteine-specific elongation factor and inserted into the growing polypeptide chain at a UGA codon, a site normally reserved for selenocysteine. pnas.org The level of this Cys-for-Sec replacement is directly influenced by the cellular ratio of sulfide to selenide, with Cys replacement increasing significantly under selenium-deficient conditions. nih.govpnas.org This represents a novel pathway for cysteine biosynthesis and a sophisticated biological response to fluctuating selenium availability. nih.gov

Metabolism of D-Selenocysteine Isomers and Stereospecific Enzymatic Processing

While the L-isomers of amino acids are predominant in protein synthesis, cells have developed mechanisms to process D-isomers, which can originate from microbial sources or racemization. funaab.edu.ng The metabolism of D-selenocysteine is a specialized process, with specific enzymes capable of acting on its dimeric, oxidized form, D-selenocystine. vulcanchem.com A key enzyme in this pathway has been identified and characterized primarily in bacteria. vulcanchem.comnih.gov The processing of D-selenocysteine isomers is crucial as uncontrolled selenium compounds can be toxic to cells. vulcanchem.com

Characterization of D-Selenocystine α,β-Lyase Activity

A novel enzyme, D-selenocystine α,β-lyase, has been discovered and characterized from the bacterium Clostridium sticklandii. vulcanchem.comnih.govasm.org This enzyme specifically acts on the D-isomer of selenocystine (B224153).

Enzymatic Reaction and Properties: The primary function of D-selenocystine α,β-lyase is to catalyze the α,β-elimination of D-selenocystine, breaking it down into pyruvate, ammonia, and elemental selenium. vulcanchem.comnih.gov This reaction is a critical step in the metabolism of D-selenocysteine in certain bacteria. vulcanchem.com The enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme for its catalytic activity, which is typical for many amino acid lyases. vulcanchem.comnih.gov Beyond its elimination activity, the enzyme also demonstrates versatility by catalyzing β-replacement reactions. It can react D-selenocystine with various thiols to produce the corresponding S-substituted D-cysteines. vulcanchem.com This dual function highlights its role in the metabolic crosstalk between sulfur and selenium amino acids. vulcanchem.com

Table 1: Properties of Clostridium sticklandii D-Selenocystine α,β-Lyase

| Property | Characteristic | Reference |

|---|---|---|

| Source Organism | Clostridium sticklandii, C. sporogenes | vulcanchem.comnih.gov |

| Molecular Weight | ~74,000 Daltons | vulcanchem.comnih.gov |

| Subunit Composition | Homodimer (2 identical subunits of ~35,000 Daltons each) | vulcanchem.comnih.gov |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | vulcanchem.comnih.gov |

| Primary Reaction (α,β-elimination) | D-Selenocystine → Pyruvate + NH₃ + Elemental Selenium | vulcanchem.comnih.gov |

| Secondary Reaction (β-replacement) | D-Selenocystine + Thiol → S-substituted D-cysteine | vulcanchem.com |

| Substrate Specificity | Acts on D-selenocystine, D-cystine, D-lanthionine. Inert towards D-selenocysteine and L-amino acids. | nih.gov |

Pathways of Selenium Detoxification and Recycling Involving Selenocysteine Derivatives

While essential, excess selenium can be toxic, necessitating cellular pathways for its detoxification and recycling. Selenocysteine and its metabolites are central to these processes. A primary detoxification route involves the catabolism of selenocysteine to hydrogen selenide (H₂Se). frontiersin.org The enzyme selenocysteine β-lyase (SCLY) catalyzes the specific decomposition of L-selenocysteine into L-alanine and H₂Se. mdpi.com This liberated selenide can then be re-utilized for the synthesis of new selenoproteins via selenophosphate synthetase. mdpi.com

However, H₂Se is a highly toxic intermediate. nih.gov Cells have evolved mechanisms to manage it. One critical enzyme is selenophosphate synthetase 2 (SEPHS2), which is essential for detoxifying selenide by converting it into selenophosphate for selenoprotein synthesis. nih.govresearchgate.net This process effectively sequesters free selenide, preventing it from causing cellular damage through the formation of reactive oxygen species (ROS). nih.gov

When selenium intake exceeds the capacity for incorporation into selenoproteins, excess H₂Se is detoxified through methylation. namc.org This process converts hydrogen selenide into less toxic, excretable forms such as dimethylselenide, which is exhaled, and the trimethylselenonium (B1202040) ion, which is excreted in urine. namc.org Furthermore, studies in yeast suggest that the selenol group of selenocysteine and selenohomocysteine can undergo rapid oxidation that produces superoxide (B77818) radicals, indicating that precise regulation of these compounds is critical to prevent oxidative stress. nih.gov

Microbial Selenium Metabolism and Its Contribution to Selenocysteine Pools

Microorganisms are fundamental players in the global biogeochemical cycling of selenium, transforming it between various organic and inorganic forms. nih.govresearchgate.net Their metabolic activities are crucial for determining the bioavailability of selenium and contributing to the environmental pools of selenocysteine. nih.gov Microbial metabolism of selenium includes reduction, oxidation, methylation, and demethylation. nih.gov

In the assimilatory reduction pathway, bacteria and other microorganisms take up inorganic selenium, such as selenate and selenite (B80905), from the environment. researchgate.netasm.org They reduce these compounds intracellularly to selenide (Se²⁻). asm.org This selenide is the precursor for the synthesis of selenocysteine. asm.org In bacteria, selenide is converted to selenophosphate by selenophosphate synthetase (SelD), which then serves as the selenium donor for the synthesis of selenocysteyl-tRNA^[Ser]Sec from seryl-tRNA^[Ser]Sec, a reaction catalyzed by selenocysteine synthase (SelA). frontiersin.orgcrg.eu This microbially synthesized selenocysteine is then incorporated into the organism's own selenoproteins. asm.orgresearchgate.net

Advanced Research Methodologies and Analytical Techniques for Selenocysteinate 2 Research

'Omics' Approaches in Selenocysteine (B57510) and Selenoprotein Discovery

High-throughput 'omics' technologies have transformed the study of selenocysteinate(2-), allowing for a system-wide analysis of its synthesis, incorporation into proteins, and the functions of the resulting selenoproteins. nih.gov These approaches encompass genomics, transcriptomics, proteomics, and proteogenomics, each providing a unique layer of information. springernature.com

Genomics: Identification and Annotation of Selenoprotein Genes Across Genomes

Genomic analysis is crucial for identifying the genetic framework required for selenocysteine incorporation and for discovering selenoprotein genes. The primary challenge in this area is the dual role of the UGA codon, which typically signals translation termination but is recoded to insert selenocysteine in these specific genes. upf.eduembopress.org This ambiguity often leads to misannotation by standard gene prediction programs, which may incorrectly truncate the protein sequence or miss the gene entirely. upf.edunih.govbiorxiv.org

To overcome this, specialized bioinformatics tools have been developed. These computational methods scan genomes for two key features: an in-frame UGA codon and a specific RNA structure in the 3' untranslated region (UTR) known as the Selenocysteine Insertion Sequence (SECIS) element. embopress.orgnih.govnih.gov The SECIS element is a stem-loop structure essential for the recoding process. embopress.orgresearchgate.net

Computational strategies for identifying selenoprotein genes include:

Homology-based searches: Using known selenoprotein sequences to find similar sequences (homologs) in other genomes. upf.edunih.gov This is effective for finding known selenoprotein families in newly sequenced organisms. nih.gov

SECIS element prediction: Algorithms like SECISearch3 are designed to find the characteristic secondary structure of SECIS elements within genomic sequences. nih.gov

Comparative genomics: Comparing genomes from different species helps to identify conserved regions around a UGA codon, which strongly suggests its function as a selenocysteine codon. crg.cat

These genomic approaches have been instrumental in defining the complete set of selenoproteins, or the "selenoproteome," across numerous species. crg.eu For instance, the human selenoproteome consists of 25 known selenoprotein genes, while other organisms like the fruit fly have three, and some, like yeast and higher plants, have none at all. springernature.comembopress.org This highlights the evolutionary diversity of selenium utilization. springernature.comembopress.org

Transcriptomics: Analysis of Selenocysteine-Related Gene Expression and Regulation

Transcriptomics, through methods like RNA-sequencing (RNA-Seq), measures the expression levels of genes, providing a snapshot of cellular activity. springernature.com In selenocysteine research, this is used to quantify the mRNA transcripts of selenoprotein genes and the machinery required for their synthesis. asm.orgnih.gov

Key findings from transcriptomic studies include:

Selenium-dependent regulation: The expression of many selenoprotein genes is directly influenced by selenium availability. nih.govresearchgate.net Under selenium-deficient conditions, cells prioritize the expression of essential selenoproteins through mechanisms that can involve regulating mRNA stability. nih.gov

Tissue-specific expression: Transcriptomic analyses reveal that selenoproteins are expressed at different levels in various tissues, indicating specialized functions. nih.gov

Discovery of new regulatory pathways: Combined transcriptomic and proteomic studies have helped identify new cellular pathways related to selenium's transcriptional control. nih.govresearchgate.net

A study on Methanococcus maripaludis used transcriptomics to show that during selenium depletion, the abundance of mRNA for selenoproteins decreased, while transcripts for their cysteine-containing counterparts increased significantly. asm.org This demonstrates a clear adaptive response at the transcriptional level. Similarly, transcriptomic data from the fungus G. prolifera confirmed the expression of all its predicted selenoproteins and the associated machinery, with some transcripts showing remarkably high abundance. ub.edu

Proteomics: Quantitative Analysis of Selenoprotein Abundance and Post-Translational Modifications

Proteomics directly analyzes the proteins themselves, offering insights into their abundance, interactions, and post-translational modifications (PTMs). nih.gov This is particularly important for understanding the functional consequences of gene expression.

A major challenge in selenoproteomics is the low abundance of many selenoproteins. nih.gov Therefore, enrichment techniques are often required before analysis. nih.govcreative-proteomics.com Mass spectrometry (MS) is the primary tool in proteomics. Quantitative techniques like isobaric tagging for relative and absolute quantitation (iTRAQ) can be used to compare selenoprotein levels between different conditions. mdpi.com

Proteomics is also essential for identifying PTMs, which are chemical modifications to a protein after its synthesis that can alter its function. creative-proteomics.com Selenocysteine itself is highly reactive and can undergo various modifications, including oxidation or the formation of bonds with other atoms like sulfur. portlandpress.com The loss of selenium from a selenocysteine residue, resulting in the formation of dehydroalanine (B155165), is one such modification that has been characterized using mass spectrometry. exlibrisgroup.com.cnacs.orgcornell.edu

| 'Omics' Field | Primary Goal | Key Methodologies | Major Contributions |

|---|---|---|---|

| Genomics | Identify and annotate selenoprotein genes. | Comparative genomics, homology searches, SECIS element prediction (e.g., SECISearch3). nih.gov | Discovery of the 25 human selenoprotein genes; understanding the evolutionary loss/gain of selenoproteins. springernature.comembopress.org |

| Transcriptomics | Quantify gene expression and study regulation. | RNA-Sequencing (RNA-Seq), microarrays. springernature.com | Revealing selenium-dependent and tissue-specific regulation of selenoprotein expression. nih.govasm.org |

| Proteomics | Quantify protein abundance and identify PTMs. | Mass spectrometry (MS), iTRAQ, enrichment strategies. creative-proteomics.commdpi.com | Quantification of low-abundance selenoproteins; characterization of selenocysteine modifications like oxidation. nih.govportlandpress.com |

| Proteogenomics | Integrate multi-omics data to refine gene annotation. | Mapping MS/MS peptide data to genomic databases. pnas.orgplos.org | Validation of predicted selenoprotein genes and discovery of novel coding sequences. oup.comacs.org |

Proteogenomics: Integrated Data Analysis for Comprehensive Understanding of Selenocysteine Incorporation

Proteogenomics bridges the gap between genomics/transcriptomics and proteomics by using protein evidence, typically from mass spectrometry, to improve genome annotation. pnas.orgacs.org This integrated approach is particularly powerful for studying selenoproteins due to the challenges posed by the UGA codon. oup.com

By searching mass spectrometry data against a database constructed from a six-frame translation of the entire genome, researchers can identify peptides that were not predicted by standard gene models. plos.org This can confirm the expression of a computationally predicted selenoprotein gene, correct a misannotated gene model, or even discover entirely new genes. plos.orgoup.com

This methodology has been used to:

Validate the translation of predicted selenoprotein genes by finding the corresponding selenocysteine-containing peptides. oup.com

Correct the boundaries of genes that were improperly annotated because the UGA codon was mistaken for a stop signal. oup.com

Discover novel protein-coding regions in various organisms. plos.org

Proteogenomic workflows provide the definitive experimental evidence that a predicted gene is not only transcribed but also translated into a functional protein, offering a more complete and accurate picture of an organism's selenoproteome. acs.org

Specific Analytical Methodologies for Detection and Quantification of Selenocysteinate(2-) and its Derivatives

Beyond broad 'omics' approaches, specific analytical methods are required for the precise detection and measurement of selenocysteinate(2-) and the peptides it is part of. mdpi.comemerypharma.com These methods must be highly sensitive and specific to distinguish selenocysteine from its sulfur analog, cysteine, and to handle the low concentrations often found in biological samples. nih.govd-aminoacids.com

Mass Spectrometry-Based Approaches for Selenopeptide and Selenoprotein Characterization

Mass spectrometry (MS) is the definitive technique for the characterization of selenoproteins due to its high sensitivity and ability to provide detailed structural information. nih.govnih.gov It is often coupled with separation techniques like high-performance liquid chromatography (HPLC) for complex samples. nih.govmdpi.comnih.gov

Different MS techniques are applied for specific purposes:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is exceptionally sensitive for detecting specific elements, making it ideal for quantifying the total selenium content in a sample or in fractions separated by HPLC. nih.gov It provides isotopic specificity, which is a key advantage for selenium. nih.gov

Electrospray Ionization (ESI) and Tandem MS (MS/MS): ESI-MS/MS is the workhorse for "bottom-up" proteomics. mdpi.com Proteins are digested into smaller peptides, which are then sequenced using MS/MS. The presence of selenocysteine can be confirmed by its unique mass and the characteristic isotopic pattern of selenium's natural isotopes. nih.govacs.org

A significant challenge in the MS analysis of selenopeptides is the chemical lability of selenocysteine. The selenol group is highly reactive and can be lost during sample preparation and analysis. exlibrisgroup.com.cnacs.org To prevent this, chemical derivatization, such as alkylation, is often performed to protect the selenol group, ensuring more reliable identification and characterization. exlibrisgroup.com.cnnih.gov Algorithms like SESTAR have been developed specifically to recognize the unique isotopic signature of selenium in MS data, improving the discovery of selenopeptides in large datasets. acs.org

| Technique | Primary Application | Key Features |

|---|---|---|

| HPLC-ICP-MS | Absolute quantification of selenium. | High sensitivity for selenium, isotopic specificity, used for total Se measurement in separated protein fractions. nih.gov |

| HPLC-ESI-MS/MS | Identification and sequencing of selenopeptides. | Confirms amino acid sequence and location of selenocysteine, identifies post-translational modifications. mdpi.com |

| Alkylation + MS | Stabilization of selenocysteine for analysis. | Protects the reactive selenol group from oxidation and degradation during sample processing. exlibrisgroup.com.cnnih.gov |

| SESTAR Algorithm | Bioinformatic analysis of MS data. | Specifically searches for and identifies the unique isotopic pattern of selenium-containing peptides. acs.org |

Advanced Methodologies in Selenocysteinate(2-) Research

The study of selenocysteinate(2-), the anionic form of the 21st proteinogenic amino acid selenocysteine, necessitates a sophisticated array of research methodologies and analytical techniques. These approaches are crucial for elucidating its unique biochemical roles, particularly within the active sites of selenoproteins where it confers significant catalytic advantages. nih.govmdpi.com

Chromatographic Techniques for Separation and Identification of Selenocysteine Species

Chromatographic methods are indispensable for the separation and quantification of various selenium species, including selenocysteine, from complex biological matrices. creative-proteomics.combanrepcultural.org High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with sensitive detection methods to achieve precise identification and measurement. creative-proteomics.comresearchgate.net

A prevalent approach involves the use of HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). banrepcultural.orgrsc.org This hyphenated technique offers high sensitivity and specificity for selenium, allowing for the detection of different selenium-containing compounds. banrepcultural.orgrsc.org The unique isotopic signature of selenium can be leveraged by ICP-MS to specifically identify selenium-containing peptides within a complex proteome. acs.org

Various HPLC separation modes are employed depending on the specific analytical goal. Reversed-phase HPLC is commonly used for separating selenoamino acids and their derivatives. iupac.orgrsc.org Ion-exchange chromatography is another valuable tool for separating selenium species based on their charge. iupac.orgnih.gov For the analysis of selenoproteins, size-exclusion chromatography is often utilized to separate proteins based on their molecular weight. iupac.orgrsc.org

To enhance the stability and detection of selenocysteine, derivatization is a common sample preparation step. Selenocysteine is prone to oxidation and can be unstable during analysis. researchgate.net Derivatization with reagents like iodoacetamide (B48618) to form carbamidomethyl-selenocysteine (CAM-SeCys) stabilizes the molecule for subsequent chromatographic analysis. researchgate.netresearchgate.net

Table 1: Chromatographic Techniques for Selenocysteine Species Analysis

| Technique | Separation Principle | Detector | Key Applications |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity | ICP-MS, ESI-MS/MS | Separation of selenoamino acids and their derivatives. iupac.orgrsc.org |

| Ion-Exchange HPLC | Separation based on charge | ICP-MS, Electrochemical Detector | Separation of inorganic and organic selenium species. iupac.orgnih.gov |

| Size-Exclusion HPLC (SEC-HPLC) | Separation based on molecular size | ICP-MS | Isolation and analysis of selenoproteins. iupac.orgrsc.org |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar compounds | ICP-MS, ESI-MS | Separation of polar selenium species. researchgate.net |

This table provides an overview of common chromatographic techniques used in the analysis of selenocysteine and related compounds, highlighting their separation principles, typical detectors, and primary applications in research.

Synthetic Biology and Biochemical Engineering Strategies

Advances in synthetic biology and biochemical engineering have provided powerful tools to investigate the function of selenocysteine and to create novel selenoproteins with tailored properties. frontiersin.org These strategies allow for precise manipulation of the genetic code and the synthesis of modified proteins for detailed mechanistic studies. frontiersin.orgtandfonline.com

Site-Directed Mutagenesis for Probing Selenocysteine Function in Enzymes

Site-directed mutagenesis is a fundamental technique used to substitute the selenocysteine residue in a selenoprotein with another amino acid, typically cysteine or serine. pnas.orgnih.gov By comparing the catalytic activity of the wild-type selenoprotein with its mutant counterpart, researchers can infer the specific contribution of the selenocysteine residue to the enzyme's function. pnas.orgbiorxiv.org

For instance, replacing the active site selenocysteine with cysteine in many selenoenzymes leads to a significant reduction in catalytic activity, highlighting the superior chemical reactivity of the selenol group over the thiol group at physiological pH. pnas.orgnih.gov These studies have been instrumental in understanding why nature has selected selenium over sulfur for certain redox-active enzymes. biorxiv.org Computational biology can be used to identify key residues, and site-directed mutagenesis can then be employed to create mutant enzymes to test hypotheses about their roles. biorxiv.org

Biomimetic Chemical Synthesis of Selenocysteine and its Analogs for Mechanistic Studies

The chemical synthesis of selenocysteine and its analogs offers a complementary approach to genetic methods for studying selenoprotein mechanisms. nih.govnih.gov This strategy allows for the incorporation of modified or unnatural amino acids into peptides and proteins, providing insights that are not accessible through traditional biological expression systems. nih.govnih.gov

One powerful technique is native chemical ligation (NCL), which enables the synthesis of larger proteins by joining together a synthetic peptide containing selenocysteine with another peptide fragment. nih.govacs.org This has been successfully applied to produce mammalian selenoenzymes like thioredoxin reductase for detailed mechanistic studies. nih.gov

Furthermore, the synthesis of selenocysteine derivatives, such as α-methyl-selenocysteine, has proven valuable. nih.govusm.edu This analog is resistant to the β-elimination reaction that can be a side reaction for selenocysteine, thus providing a more stable probe for mechanistic investigations. nih.gov Biomimetic studies using synthetic selenocysteine-containing peptides have also been crucial in elucidating the mechanisms of complex biological processes, such as the formation of lanthionine (B1674491) bridges in certain antibiotics. nih.gov The development of methods for the enantiomerically pure synthesis of selenocysteine derivatives is also a significant area of research, providing well-defined building blocks for these studies. acs.org

Evolutionary Biology and Comparative Genomics of Selenocysteine Systems

Evolutionary Trajectories of Selenoprotein Families and Their Functional Divergence

The evolution of selenoprotein families is a dynamic process characterized by gene duplication, loss, and the frequent replacement of Sec with its sulfur-containing counterpart, cysteine (Cys). nih.govplos.org This results in a mosaic-like phylogenetic distribution where some families are widespread while others are restricted to specific lineages. crg.eupnas.org

The prevailing evolutionary trend appears to be the replacement of Cys with Sec, suggesting that the use of Sec provides a significant catalytic advantage in certain contexts. nih.gov Sec is more easily oxidized than Cys and is a stronger nucleophile at physiological pH, which can make selenoenzymes much more efficient catalysts than their Cys-containing homologs. nih.gov However, the reverse process, the replacement of Sec with Cys, has also occurred multiple times. nih.govplos.org These Sec-to-Cys conversions are often seen in specific families like formate (B1220265) dehydrogenase and selenophosphate synthetase and in lineages adapting to terrestrial life. nih.govplos.org

Functional divergence is evident within selenoprotein families. For example, the glutathione (B108866) peroxidase (GPx) family in vertebrates includes five selenoproteins (GPx1-4, GPx6) and several Cys-containing homologs (GPx5, GPx7, GPx8). nih.govplos.org These proteins have evolved distinct expression patterns and substrate specificities. colab.ws Similarly, the thioredoxin reductase family shows divergence, with mammalian TrxR1 and thioredoxin-glutathione reductase evolving from an ancestral enzyme that is still present in fish. plos.org Some selenoproteins have evolved novel, non-enzymatic functions. For instance, SelJ, a fish-specific selenoprotein, is related to the J1-crystallin family, which has a structural role in the eye lens of some species, suggesting a possible divergence from an ancestral enzymatic function. pnas.orgpnas.org

Mechanisms Governing the Gain and Loss of Selenocysteine (B57510) Machinery in Evolution

The scattered phylogenetic distribution of Sec utilization is the result of a dynamic interplay between the gain and loss of the entire Sec machinery or individual selenoprotein genes. nih.govunl.edu

Gain of Selenocysteine Machinery: The gain of the Sec trait in new lineages can occur through horizontal gene transfer (HGT). nih.govunl.edu HGT of the necessary genes (e.g., selA, selB, selC, selD in bacteria) can confer the ability to synthesize and incorporate Sec. nih.gov There is evidence for HGT of selenoprotein genes between archaea and bacteria. nih.gov The evolution of new selenoprotein families from existing Cys-containing proteins is another mechanism of gain. This process involves the mutation of a Cys codon to a UGA codon and the concurrent evolution of a functional SECIS element in the mRNA. unl.edu Gene duplication events have also played a significant role, creating new selenoprotein family members that can then diverge in function or be lost. plos.org For example, Selenoprotein V (SelV) and GPx6 in placental mammals arose from duplications of SelW and GPx3, respectively. plos.org